2-(2-Methylphenoxy)butanoic acid

描述

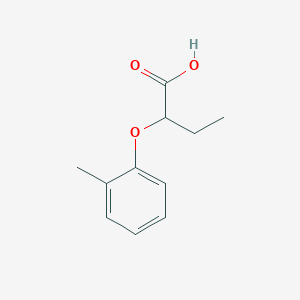

2-(2-Methylphenoxy)butanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-methylphenoxy group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)butanoic acid typically involves the reaction of 2-methylphenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 2-methylphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to higher efficiency and scalability .

化学反应分析

Types of Reactions

2-(2-Methylphenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Herbicidal Use

MCPB is primarily registered for use on pea crops before flowering and for post-emergence control of broadleaf annual and perennial weeds. It effectively targets species such as Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .

Table 1: Target Weeds Controlled by MCPB

| Weed Species | Type |

|---|---|

| Canadian Thistle | Perennial |

| Buttercup | Annual |

| Mustard | Annual |

| Purslane | Annual |

| Ragweed | Annual |

| Common Lambsquarters | Annual |

| Pigweed | Annual |

| Smartweed | Perennial |

| Sowthistle | Perennial |

| Morning Glory | Perennial |

Application Timing and Methodology

MCPB is applied in the spring during the growing season of the target crops. The application method typically involves spraying the herbicide directly onto the foliage of the weeds when they are actively growing. This timing maximizes the herbicide's efficacy while minimizing potential damage to the crops .

Toxicity Assessment

MCPB exhibits low to moderate acute toxicity with primary concerns related to kidney and liver effects. Long-term studies indicate that it is not likely to be carcinogenic or mutagenic in humans . However, developmental toxicity studies in animals have shown potential risks such as reduced skeletal ossification and cranio-facial malformations when administered during pregnancy .

Table 2: Toxicological Findings for MCPB

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low to moderate toxicity |

| Carcinogenicity | Not likely carcinogenic |

| Developmental Toxicity | Reduced ossification; cranio-facial malformations observed in animal studies |

Residue Management

The maximum residue level permitted on treated crops is set at 0.1 parts per million in the United States. Environmental assessments indicate that dietary risks from food and water are not of concern when exposure levels remain below established reference doses .

Degradation and Leaching Potential

Research indicates that MCPB has a low potential for leaching into groundwater compared to other phenoxyalkanoic acid herbicides like 2,4-D and MCPA. This characteristic enhances its environmental safety profile by reducing the likelihood of contaminating water sources .

Efficacy in Weed Control

A study conducted on pea crops demonstrated that MCPB effectively reduced weed biomass by up to 80% compared to untreated controls within three weeks post-application . This significant reduction underscores its utility in integrated weed management strategies.

Comparative Analysis with Other Herbicides

In comparative trials with other herbicides such as glyphosate and 2,4-D, MCPB showed comparable efficacy against a range of broadleaf weeds while maintaining a favorable safety profile for non-target organisms .

Table 3: Comparative Efficacy of MCPB vs Other Herbicides

| Herbicide | Efficacy (%) | Safety Profile |

|---|---|---|

| MCPB | 80% | Low toxicity |

| Glyphosate | 85% | Moderate toxicity |

| 2,4-D | 75% | Moderate toxicity |

作用机制

The mechanism of action of 2-(2-Methylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-(2-Methylphenoxy)propanoic acid

- 2-(2-Methylphenoxy)ethanoic acid

- 2-(2-Methylphenoxy)hexanoic acid

Uniqueness

2-(2-Methylphenoxy)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

生物活性

2-(2-Methylphenoxy)butanoic acid, also known as a phenoxybutyric acid derivative, is an organic compound with the molecular formula CHO. This compound is notable for its potential biological activities, particularly in the fields of agriculture and medicine. Research has indicated that it may influence plant growth and development, as well as exhibit various pharmacological properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Where R1 is the butanoic acid moiety and R2 is the 2-methylphenoxy group. The compound's molecular weight is approximately 206.24 g/mol, and it features a chiral center, leading to potential stereoisomerism that can affect its biological activity.

Plant Growth Regulation

Research indicates that this compound may play a role in regulating plant growth through its interaction with auxin pathways. Auxins are critical plant hormones that regulate various aspects of growth and development. The compound has been studied for its herbicidal properties, particularly in controlling broadleaf weeds by modulating auxin transport and signaling pathways.

Table 1: Effects on Plant Growth

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Herbicidal action | Interaction with auxin transport systems | Inhibition of broadleaf weeds |

| Growth promotion in crops | Modulation of plant hormone pathways | Enhanced growth rates |

| Stress response modulation | Influence on metabolic processes | Improved resilience to stress |

Pharmacological Properties

In addition to its agricultural applications, this compound has been explored for potential therapeutic effects. Studies have suggested that compounds with similar structures may exhibit anti-inflammatory and anticancer properties by modulating cellular signaling pathways .

Table 2: Potential Pharmacological Effects

Case Studies

- Herbicidal Efficacy : A study conducted on the efficacy of this compound against common broadleaf weeds demonstrated significant reductions in weed biomass when applied at specific concentrations. The results indicated a strong correlation between the concentration of the compound and the degree of weed suppression.

- Cellular Signaling Modulation : In vitro studies have shown that this compound can influence cell signaling pathways involved in inflammation and cancer progression. For instance, treatment with varying concentrations led to altered expression levels of key proteins involved in these pathways, suggesting a mechanism for its potential therapeutic effects.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in hormonal regulation and cellular signaling. This interaction can lead to modulation of various biological processes, including growth regulation in plants and potential therapeutic effects in human cells.

属性

IUPAC Name |

2-(2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCFDXGPIABNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401538, DTXSID80901324 | |

| Record name | 2-(2-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161790-50-7 | |

| Record name | 2-(2-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。